[1,1'-Biphenyl]-4-sulfonamide
Overview
Description
[1,1’-Biphenyl]-4-sulfonamide is an organic compound characterized by the presence of a biphenyl core with a sulfonamide group attached to one of the phenyl rings. This compound is of significant interest due to its versatile applications in various fields, including chemistry, biology, and industry.
Mechanism of Action
Target of Action
The primary target of [1,1’-Biphenyl]-4-sulfonamide is the Programmed Death-1 (PD-1) receptor . PD-1 is a protein on the surface of cells that has a significant role in suppressing the immune system’s response, preventing it from attacking the body’s own cells .
Mode of Action
[1,1’-Biphenyl]-4-sulfonamide interacts with its target, the PD-1 receptor, by inhibiting the interaction between PD-1 and its ligand, PD-L1 . This interaction normally suppresses T-cell activity, which is a crucial part of the immune response . By blocking this interaction, [1,1’-Biphenyl]-4-sulfonamide can potentially enhance the immune system’s ability to attack cancer cells .
Biochemical Pathways
The biochemical pathways affected by [1,1’-Biphenyl]-4-sulfonamide are primarily related to the immune response. By inhibiting the PD-1/PD-L1 interaction, the compound can potentially enhance the immune system’s ability to attack cancer cells . .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability and overall effectiveness
Result of Action
The molecular and cellular effects of [1,1’-Biphenyl]-4-sulfonamide’s action are primarily related to its potential ability to enhance the immune system’s response to cancer cells . By blocking the PD-1/PD-L1 interaction, the compound may enable T-cells to more effectively attack cancer cells . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [1,1’-Biphenyl]-4-sulfonamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and how effectively it interacts with its target . Understanding these factors is crucial for optimizing the use of [1,1’-Biphenyl]-4-sulfonamide in a therapeutic context.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-4-sulfonamide typically involves the sulfonation of biphenyl followed by the introduction of the sulfonamide group. One common method is the reaction of biphenyl with chlorosulfonic acid to form biphenyl-4-sulfonyl chloride, which is then reacted with ammonia or an amine to yield [1,1’-Biphenyl]-4-sulfonamide.
Industrial Production Methods: In industrial settings, the production of [1,1’-Biphenyl]-4-sulfonamide may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, are crucial for efficient production.
Types of Reactions:
Oxidation: [1,1’-Biphenyl]-4-sulfonamide can undergo oxidation reactions, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group, altering the compound’s properties.
Substitution: The sulfonamide group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be employed, depending on the desired substitution product.
Major Products:
Oxidation: Sulfonic acids and other oxidized derivatives.
Reduction: Amines.
Substitution: Compounds with different functional groups replacing the sulfonamide group.
Scientific Research Applications
Chemistry: [1,1’-Biphenyl]-4-sulfonamide is used as a building block in the synthesis of more complex organic molecules. Its reactivity and stability make it a valuable intermediate in organic synthesis.
Biology: In biological research, [1,1’-Biphenyl]-4-sulfonamide is studied for its potential as an enzyme inhibitor. Its ability to interact with specific enzymes makes it a candidate for drug development and biochemical studies.
Medicine: The compound’s potential as a pharmaceutical agent is explored due to its ability to modulate biological pathways. It is investigated for its therapeutic effects in various diseases.
Industry: In industrial applications, [1,1’-Biphenyl]-4-sulfonamide is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Comparison with Similar Compounds
Biphenyl: Lacks the sulfonamide group, making it less reactive in certain chemical reactions.
Biphenyl-4-sulfonic acid: Contains a sulfonic acid group instead of a sulfonamide group, leading to different chemical properties and reactivity.
Biphenyl-4-amine: Has an amine group instead of a sulfonamide group, resulting in different biological and chemical behavior.
Uniqueness: [1,1’-Biphenyl]-4-sulfonamide is unique due to the presence of the sulfonamide group, which imparts specific reactivity and interaction capabilities. This makes it a versatile compound with applications across various fields, distinguishing it from other biphenyl derivatives.
Properties
IUPAC Name |
4-phenylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S/c13-16(14,15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H2,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFCCRJSBNUDDU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407544 | |
Record name | 4-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4371-23-7 | |
Record name | 4-phenylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90407544 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylbenzene-1-sulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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